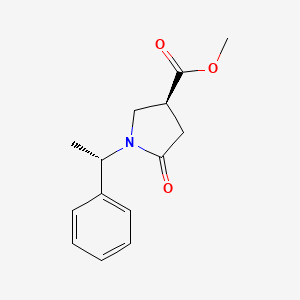

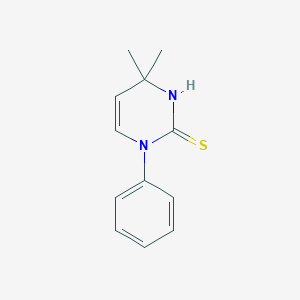

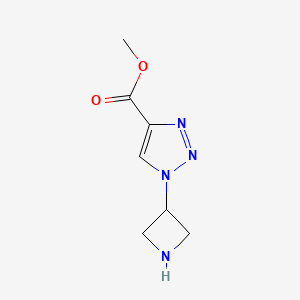

3-Benzyl-2-methylpyridin-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . In these reactions, a bromo-substituted methylpyridin-3-amine is reacted with various arylboronic acids to produce the desired pyridine derivatives . The reaction can occur directly or via an intermediate acetamide .Molecular Structure Analysis

While specific structural analysis for 3-Benzyl-2-methylpyridin-4-amine is not available, similar compounds have been studied. For instance, a novel Schiff base compound named as phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate C7H10N+ was synthesized and its structure was verified using single-crystal X-ray diffraction technique .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as amines, typically involve nucleophilic substitution reactions, reductions, and cross-coupling reactions . For instance, Suzuki cross-coupling reactions have been used to synthesize novel pyridine derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Amination of Dibromopyridines

Studies involving the amination of various dibromopyridines using potassium amide in liquid ammonia were conducted. These reactions resulted in the formation of diaminopyridines or mixtures of these compounds, with 4-amino-2-methylpyrimidine being one of the end-products (Streef & Hertog, 2010).

Synthesis of N-Pyridylmethylidene-2-aminopyridines

Research on the condensation of pyridinealdehydes with aminopyridines in the presence of molecular sieves led to the formation of pyridyl-pyridyl azomethines, showcasing the reactivity of related pyridine compounds (Iovel' et al., 2002).

Iron-Catalyzed Intermolecular Amination

A study explored an iron-catalyzed method for intermolecular benzylic C(sp3)-H amination, facilitating the direct installation of 2-aminopyridine into benzylic positions. This process emphasizes the importance of such aminopyridines in synthetic chemistry, particularly for medicinal chemistry and drug discovery (Khatua et al., 2022).

Material Science and Interactions

- Intercalation into Titanium Hydrogen Phosphate: Research involving the intercalation of aromatic amines like aminopyridines into α-titanium hydrogen phosphate highlighted their potential in materials science. The study focused on the intercalation behavior and the resulting changes in interlamellar distances (Nunes & Airoldi, 1999).

Coordination Chemistry

- Complex Formation with Nickel Ions: Investigations into benzoyl-β-alaninato nickel(II) complexes demonstrated the amino effect on amino acid coordination around the nickel ion. The study included aromatic heterocyclic amines like pyridines, highlighting their role in forming coordination complexes (Marcotrigiano et al., 1977).

Medicinal Chemistry

NAD(P)+–NAD(P)H Model Studies

A study involving the reduction of 1-benzyl-3-carbamoylpyridinium ion into 1-benzyl-1,4-dihydronicotinamide by an amine in aqueous solution provided insights into the mechanism of reduction. This research is relevant to the understanding of redox reactions in biological systems, where pyridine derivatives play a crucial role (Ohno et al., 1984).

Role in Palladium-Catalyzed Imine Hydrolysis

The reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde and subsequent studies provided significant insights into the transition metal-catalyzed hydrolysis of imines. These findings are important for understanding catalytic processes in medicinal chemistry (Ahmad et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Mode of Action

Based on the action of similar compounds, it may interact with its target by binding to the active site, thereby inhibiting the enzyme’s activity . This interaction could lead to changes in the cell cycle, potentially inducing cell cycle arrest .

Biochemical Pathways

If it acts similarly to other cdk2 inhibitors, it may affect pathways related to cell cycle regulation . Downstream effects could include cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

If it acts as a cdk2 inhibitor, it could potentially induce cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the inhibition of tumor growth .

Eigenschaften

IUPAC Name |

3-benzyl-2-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-12(13(14)7-8-15-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQXDJMTVBEQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267930 | |

| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-methylpyridin-4-amine | |

CAS RN |

1464091-66-4 | |

| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)

![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)

![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)